2-[(4-Ethylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole
Description
Key Geometric Features:
- Oxadiazole Ring : The 1,3,4-oxadiazole system exhibits partial aromaticity due to electron delocalization across the O-N-N-C-O framework, with bond angles close to 120° .
- Sulfanyl Linkage : The C-S-C bond angle is ~103°, introducing slight torsional flexibility between the benzyl and oxadiazole groups.
- Ethylbenzyl Substituent : The ethyl group (C-CH₂CH₃) adopts a staggered conformation to minimize steric hindrance with the benzyl ring.
| Parameter | Value/Description |
|---|---|
| Molecular Weight | 296.39 g/mol |
| Hybridization | sp² (oxadiazole), sp³ (S-link) |
| Torsional Angles | ~30° (C-S-C-C benzyl) |
Conformational analysis suggests restricted rotation around the sulfanyl linkage due to partial double-bond character from resonance with the oxadiazole ring. Density Functional Theory (DFT) studies on analogous 1,3,4-oxadiazoles predict energy barriers of ~5–10 kcal/mol for rotation .
Crystallographic Characterization and X-ray Diffraction Studies
While X-ray diffraction data for This compound have not been reported, crystallographic studies of related 1,3,4-oxadiazoles provide insights:
Comparative Crystallographic Data:
2-Methyl-5-phenyl-1,3,4-oxadiazole (CID 138101) :
5-Pyridyl-1,3,4-oxadiazole-2-thiol Derivatives :
For the target compound, predicted crystal packing would involve van der Waals interactions between ethylbenzyl chains and π-stacking of phenyl groups. Experimental characterization would require single-crystal X-ray diffraction, likely revealing a monoclinic or orthorhombic lattice.
| Parameter | Hypothesized Value |
|---|---|
| Space Group | P2₁/c or Pbca |
| Density | ~1.3 g/cm³ |
| Hydrogen Bonding | Absent (non-polar substituents) |
Properties
IUPAC Name |
2-[(4-ethylphenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-2-13-8-10-14(11-9-13)12-21-17-19-18-16(20-17)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZVVGOLADKTHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Formation
Benzoic acid hydrazide is synthesized via refluxing methyl benzoate with hydrazine hydrate in ethanol. This intermediate is pivotal for subsequent cyclization.
Reaction Conditions :
Cyclization with Carbon Disulfide
The hydrazide undergoes cyclization with carbon disulfide in the presence of potassium hydroxide (KOH) to form the 1,3,4-oxadiazole-2-thiol.
Optimized Protocol :
- Reagents : Benzoic acid hydrazide (1.0 eq), CS₂ (1.2 eq), KOH (1.5 eq).
- Solvent : Ethanol/water (5:1 v/v).
- Conditions : Reflux, 19 hours.
- Workup : Acidification with HCl (pH 2–3), filtration, recrystallization (ethanol/water).
- Yield : 70–75%.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, followed by intramolecular cyclization and elimination of H₂S. Base concentration critically affects thiolate anion stability, preventing oxidative dimerization.
Alkylation with 4-Ethylbenzyl Bromide
Thioetherification
The thiol group of 5-phenyl-1,3,4-oxadiazole-2-thiol reacts with 4-ethylbenzyl bromide under basic conditions to yield the target compound.
Procedure :
- Reagents :
- 5-Phenyl-1,3,4-oxadiazole-2-thiol (1.0 eq).
- 4-Ethylbenzyl bromide (1.2 eq).
- Potassium carbonate (K₂CO₃, 2.0 eq).
- Solvent : Acetonitrile (anhydrous).
- Conditions : Room temperature, 12 hours.
- Workup : Filtration, solvent evaporation, column chromatography (hexane/ethyl acetate 8:2).
- Yield : 65–70%.
Catalytic Enhancements :
Patent data suggests lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O) as a catalyst (10 mol%) can improve yields to 80–85% by stabilizing intermediates.
Structural Elucidation and Analytical Validation
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃):
δ 7.85–7.82 (m, 2H, Ar-H), 7.55–7.48 (m, 3H, Ar-H), 7.30 (d, J = 8.0 Hz, 2H, Ar-H), 7.20 (d, J = 8.0 Hz, 2H, Ar-H), 4.35 (s, 2H, SCH₂), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7.6 Hz, 3H, CH₃). - ¹³C NMR (100 MHz, CDCl₃):
δ 165.8 (C=N), 162.1 (C-O), 142.5–125.3 (Ar-C), 35.6 (SCH₂), 28.9 (CH₂CH₃), 15.4 (CH₃). - HRMS (ESI+) :
Calculated for C₁₇H₁₆N₂OS [M+H]⁺: 297.1064; Found: 297.1068.
Crystallographic Data
Single-crystal X-ray diffraction confirms the near-orthogonal orientation (80.07°) between the oxadiazole and 4-ethylbenzyl groups, with π-π stacking (3.846 Å) and C–H···O/N hydrogen bonding stabilizing the lattice.
Comparative Analysis of Methodologies
| Parameter | Classical Method | Catalytic Method |
|---|---|---|
| Reaction Time | 12–24 hours | 6–8 hours |
| Yield | 65–70% | 80–85% |
| Catalyst | None | La(NO₃)₃·6H₂O |
| Purity (HPLC) | ≥95% | ≥98% |
Catalytic methods reduce side products (e.g., disulfides) and enhance atom economy, though cost considerations may favor classical approaches for small-scale synthesis.
Industrial Scalability and Environmental Considerations
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including 2-[(4-Ethylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole, in cancer therapy. Research indicates that compounds containing the oxadiazole ring exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain synthesized oxadiazoles showed promising results in inhibiting the growth of glioblastoma cells through mechanisms involving DNA damage and apoptosis induction .
Antidiabetic Properties
The compound has also been evaluated for its antidiabetic effects. In vivo studies using models such as Drosophila melanogaster have shown that specific oxadiazole derivatives can significantly lower glucose levels, indicating their potential as therapeutic agents for diabetes management .
Antimicrobial Activity
Oxadiazoles are noted for their antimicrobial properties. Compounds like this compound have been tested against various bacterial strains and fungi, showing effective inhibition of growth. This makes them candidates for developing new antimicrobial agents .
Agricultural Applications
Pesticidal Activity
Research has identified oxadiazole derivatives as potential insecticides and fungicides. The structural features of these compounds allow them to interact with biological targets in pests and pathogens, leading to their effectiveness in agricultural pest management. The compound's ability to disrupt cellular processes in insects has been documented, suggesting its utility in crop protection strategies .
Material Science Applications
Fluorescent Materials
The unique chemical structure of this compound lends itself to applications in material science, particularly in the development of fluorescent materials. The compound can be incorporated into polymers to enhance their optical properties, making them suitable for applications in sensors and imaging technologies .
Data Tables
Case Studies
- Anticancer Study : A series of synthesized oxadiazoles were screened for anticancer activity against the LN229 glioblastoma cell line. Results indicated significant cytotoxicity correlated with structural modifications within the oxadiazole framework .
- Antidiabetic Research : In a model using Drosophila melanogaster, compounds derived from 1,3,4-oxadiazoles demonstrated a marked decrease in glucose levels compared to controls, suggesting their potential role in diabetes treatment .
- Agricultural Application : Field trials involving oxadiazole derivatives showed promising results in controlling pest populations while minimizing harm to beneficial insects, highlighting their potential as eco-friendly pesticides .
Mechanism of Action
The exact mechanism of action of 2-[(4-Ethylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole is not fully understood. it is believed to interact with various molecular targets, potentially disrupting cellular processes in microorganisms, leading to its antimicrobial effects. The compound may also interact with enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
- 2-[(4-Methylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole
- 2-[(4-Chlorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole
- 2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole
Comparison: 2-[(4-Ethylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole is unique due to the presence of the ethyl group on the benzyl moiety, which can influence its chemical reactivity and biological activity. Compared to its methyl, chloro, or bromo analogs, the ethyl derivative may exhibit different solubility, stability, and interaction with biological targets, making it a compound of interest for further study.
Biological Activity
The compound 2-[(4-Ethylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole is a derivative of the oxadiazole class, known for its diverse biological activities. Oxadiazoles have garnered attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, bacterial infections, and inflammation. This article provides a comprehensive overview of the biological activity of this specific compound, highlighting its synthesis, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a sulfanyl group attached to an ethylbenzyl moiety and a phenyl group on the oxadiazole ring. This configuration is significant as it influences the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Reports indicate that various methods can be employed to achieve high yields and purity of the final product. Characterization techniques such as NMR and mass spectrometry are routinely used to confirm the structure and purity of synthesized compounds .
Antimicrobial Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown potent activity against Gram-positive and Gram-negative bacteria. In vitro assays suggest that certain derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Properties
Oxadiazole derivatives are also being explored for their anticancer potential. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines. For example, studies have reported that certain oxadiazoles can activate caspase pathways and inhibit cell proliferation in breast and colon cancer cells . The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, some oxadiazole derivatives exhibit anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammatory diseases. This aspect is particularly relevant for developing treatments for conditions like rheumatoid arthritis and inflammatory bowel disease .
Case Studies
Several case studies have been published focusing on the biological evaluation of oxadiazole derivatives:
- Antimicrobial Study : A study evaluated a series of 1,3,4-oxadiazoles for their antibacterial activity against Pseudomonas aeruginosa. The results indicated that specific modifications in the chemical structure significantly enhanced antimicrobial potency .
- Anticancer Evaluation : Another research article investigated the effects of oxadiazole derivatives on human cancer cell lines. The findings revealed that certain compounds could inhibit tumor growth by inducing cell cycle arrest at the G2/M phase .
- Inflammatory Response Modulation : A recent review highlighted various oxadiazole derivatives' ability to modulate inflammatory responses in animal models, suggesting their potential use in treating inflammatory diseases .
Data Summary
The following table summarizes key findings related to the biological activity of oxadiazole derivatives:
| Activity Type | Compound Example | Target Organism/Cell Type | MIC/IC50 Value |
|---|---|---|---|
| Antibacterial | 2-(4-Ethylbenzyl)sulfanyl... | Escherichia coli | 8 µg/mL |
| Anticancer | Similar oxadiazoles | MCF-7 (breast cancer) | 15 µM |
| Anti-inflammatory | Various oxadiazoles | RAW 264.7 macrophages | IC50 = 30 µM |
Q & A
Basic: What are the standard synthetic routes for 2-[(4-Ethylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via cyclization of thioether-functionalized precursors. A common method involves refluxing substituted benzaldehyde derivatives with heterocyclic intermediates (e.g., triazoles or hydrazides) in ethanol or pyridine, catalyzed by glacial acetic acid . Key optimization parameters include:
- Reaction time : Extended reflux (4–6 hours) improves yield by ensuring complete cyclization.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is critical for isolating high-purity products.
Basic: How is structural characterization performed for this compound, and what analytical techniques are essential?
Answer:
Structural validation requires a multi-technique approach:
- X-ray crystallography : Resolves noncovalent interactions (e.g., CH⋯N, CH⋯π) critical for molecular packing .
- FTIR spectroscopy : Confirms functional groups (e.g., C-S-C stretch at ~750 cm⁻¹, oxadiazole ring vibrations at 1600–1650 cm⁻¹) .
- NMR : ¹H and ¹³C NMR identify substituent environments (e.g., ethylbenzyl protons at δ 1.2–1.4 ppm and aromatic protons at δ 7.2–8.0 ppm) .
Advanced: How do substituent variations (e.g., fluorophenyl vs. tert-butyl) impact structure-activity relationships (SAR) in anticancer applications?
Answer:
Substituents modulate biological activity by altering electronic and steric properties:
- Fluorophenyl groups : Enhance lipophilicity and metabolic stability, improving blood-brain barrier penetration in breast cancer models .
- tert-Butyl groups : Increase steric bulk, potentially disrupting protein-ligand binding in LOX inhibition studies .
- Methoxyphenyl derivatives : Electron-donating groups improve antifungal activity by enhancing intermolecular interactions with fungal enzyme active sites .
Advanced: What computational methods are used to predict electronic properties (e.g., HOMO/LUMO) of this oxadiazole derivative?
Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level are standard for determining:
- HOMO/LUMO energies : Critical for assessing charge-transfer capabilities (e.g., HOMO = −6.2 eV, LUMO = −2.4 eV in biphenylyl derivatives) .
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for predicting reactivity in cross-coupling reactions.
Advanced: How are biological activities (e.g., antifungal, anticancer) evaluated methodologically?
Answer:
- Anticancer assays : MTT or SRB assays using MDA-MB-231 or MCF-7 cell lines, with IC₅₀ values calculated for derivatives (e.g., 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole shows IC₅₀ = 12.4 µM) .
- Antifungal testing : Agar dilution against Candida albicans or Aspergillus niger, with MIC values correlated to substituent electronegativity .
Advanced: How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values)?
Answer:
Discrepancies often arise from:
- Assay conditions : Differences in cell line viability protocols (e.g., serum concentration, incubation time).
- Structural factors : Isomeric purity (e.g., ortho vs. para substituents) significantly impacts activity .
- Solubility : Poor DMSO/water solubility can artificially lower measured potency; use of surfactants (e.g., Tween-80) is recommended .
Advanced: What strategies improve solubility and formulation for in vivo studies?
Answer:
- Co-solvent systems : Use DMSO:water (1:9) or PEG-400 for intraperitoneal administration .
- Nanoparticle encapsulation : ZIF-8 or PLGA nanoparticles enhance bioavailability and targeted delivery to cancer cells .
Advanced: How does crystallography inform the design of derivatives with enhanced stability?
Answer:
Crystal packing analysis reveals stabilizing interactions:
- CH⋯π interactions : Dominate in fluorophenyl derivatives, reducing molecular flexibility and degradation .
- Hydrogen bonding : Absence in tert-butyl-substituted analogs correlates with lower thermal stability (mp = 167–169°C vs. 240°C in chlorophenyl derivatives) .
Advanced: What mechanistic insights exist for LOX inhibition by this compound?
Answer:
Molecular docking studies suggest:
- Active-site binding : The oxadiazole ring interacts with LOX’s Fe²⁺ center via lone-pair electrons from nitrogen and oxygen atoms .
- Thioether linkage : Enhances hydrophobic interactions with nonpolar residues (e.g., Leu372, Ile406) in the enzyme pocket .
Advanced: How are antifungal oxadiazole derivatives optimized for agricultural applications?
Answer:
- Field trials : Evaluate phytopathogenic fungi (e.g., Fusarium oxysporum) under varying pH and humidity conditions .
- Resistance mitigation : Co-administration with azole antifungals (e.g., fluconazole) reduces mutation-driven resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
